molecular formula C25H27N7O2 B2523559 (4-butoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920218-12-8

(4-butoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2523559
CAS No.: 920218-12-8
M. Wt: 457.538
InChI Key: JBEHVEQTHKLBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with a molecular formula of C25H27N7O2 . It contains several functional groups and rings, including a butoxyphenyl group, a triazolopyrimidinyl group, and a piperazinyl group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures have been synthesized via reactions of hydrazonoyl halides .

Scientific Research Applications

Antimicrobial Activities

Research on novel triazole derivatives, such as 1,2,4-triazole and its bicyclic analogs, demonstrates significant antimicrobial potential. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding some compounds with good to moderate activities against test microorganisms (Bektaş et al., 2007). This indicates that related compounds, including the one , could be explored for their antimicrobial properties.

Serotonin and Dopamine Receptor Antagonist

Compounds with a structure similar to the one have been tested for their antagonist activity against serotonin and dopamine receptors. Watanabe et al. (1992) prepared and tested a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, finding significant antagonist activity which suggests potential applications in neurological or psychiatric disorder treatment (Watanabe et al., 1992).

Synthetic Methods for Heterocyclic Compounds

El-Agrody et al. (2001) explored the synthesis of new pyrano[2,3-d]pyrimidines, triazolo[1,5-c]pyrimidines, and other derivatives, showcasing methods for constructing complex heterocyclic structures which could have a variety of pharmaceutical and chemical applications (El-Agrody et al., 2001).

Properties

IUPAC Name

(4-butoxyphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O2/c1-2-3-17-34-21-11-9-19(10-12-21)25(33)31-15-13-30(14-16-31)23-22-24(27-18-26-23)32(29-28-22)20-7-5-4-6-8-20/h4-12,18H,2-3,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEHVEQTHKLBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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